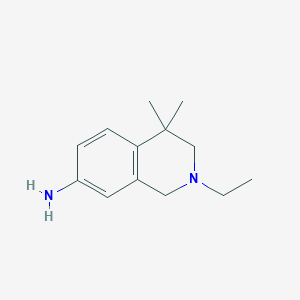
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve alkyl halides and base catalysts.
Major Products
The major products formed from these reactions include iminium salts, reduced amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinoline moiety, allows it to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinolinone: Known for its biological and pharmacological properties.
4-Hydroxy-2-quinolones: These compounds exhibit diverse biological activities and are used in drug research and development.
Uniqueness
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and dimethyl groups can affect the compound’s stability, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C13H20N2/c1-4-15-8-10-7-11(14)5-6-12(10)13(2,3)9-15/h5-7H,4,8-9,14H2,1-3H3 |
Clé InChI |
MWEIZPPESSGUHL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C=CC(=C2)N)C(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


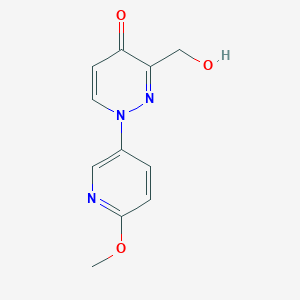

![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
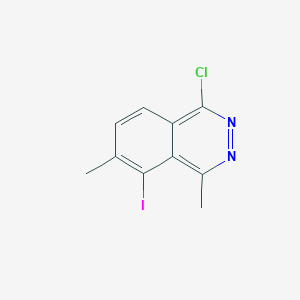
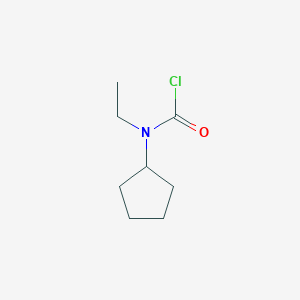
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
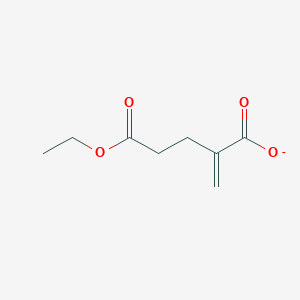
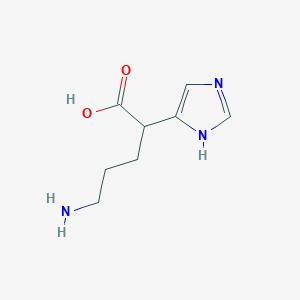
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)

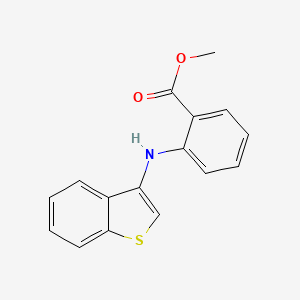
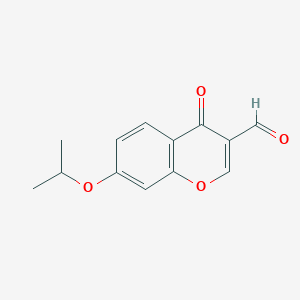
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)

